Cas no 1245532-35-7 (2-Methoxy-3,4-dimethylbenzamide)

2-Methoxy-3,4-dimethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-3,4-dimethylbenzamide
- 3,4-Dimethyl-2-methoxybenzamide
- 2-Methoxy-3,4-dimethylbenzamide
-
- インチ: 1S/C10H13NO2/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5H,1-3H3,(H2,11,12)
- InChIKey: PXOQXJHACGAUJZ-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C(N)=O)C=CC(C)=C1C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- トポロジー分子極性表面積: 52.3
- XLogP3: 1.5
2-Methoxy-3,4-dimethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010011022-500mg |
3,4-Dimethyl-2-methoxybenzamide |
1245532-35-7 | 97% | 500mg |
$831.30 | 2023-09-03 | |
Alichem | A010011022-1g |
3,4-Dimethyl-2-methoxybenzamide |
1245532-35-7 | 97% | 1g |
$1564.50 | 2023-09-03 | |
Alichem | A010011022-250mg |
3,4-Dimethyl-2-methoxybenzamide |
1245532-35-7 | 97% | 250mg |
$494.40 | 2023-09-03 |
2-Methoxy-3,4-dimethylbenzamide 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
2-Methoxy-3,4-dimethylbenzamideに関する追加情報
Introduction to 2-Methoxy-3,4-Dimethylbenzamide (CAS No: 1245532-35-7)
2-Methoxy-3,4-Dimethylbenzamide (CAS No: 1245532-35-7) is a benzamide derivative with a unique structure that combines a methoxy group and two methyl groups on the aromatic ring. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure consists of a benzene ring substituted with a methoxy group at position 2 and methyl groups at positions 3 and 4, with an amide functional group attached to the benzene ring.
The synthesis of 2-Methoxy-3,4-Dimethylbenzamide involves a series of well-established organic reactions, including Friedel-Crafts acylation and subsequent functional group transformations. The compound's stability and reactivity make it a valuable intermediate in the synthesis of more complex molecules. Recent studies have explored its potential as a building block for bioactive compounds, particularly in the development of new drug candidates.
In terms of physical properties, 2-Methoxy-3,4-Dimethylbenzamide exhibits a melting point of approximately 100°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical processes, including chromatography and crystallization techniques.
The compound's electronic structure has been extensively studied using computational methods such as density functional theory (DFT). These studies have revealed that the methoxy group at position 2 introduces electron-donating effects, while the methyl groups at positions 3 and 4 provide steric hindrance and additional electron-donating effects through hyperconjugation. This combination results in a unique electronic environment that can influence the compound's reactivity in various chemical reactions.
Recent research has focused on the application of 2-Methoxy-3,4-Dimethylbenzamide in drug discovery. For instance, studies have shown that this compound exhibits moderate activity against certain enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to act as a chiral auxiliary in asymmetric synthesis has been explored, further highlighting its versatility in organic chemistry.
In the field of agrochemicals, 2-Methoxy-3,4-Dimethylbenzamide has been investigated as a precursor for herbicides and fungicides. Its ability to inhibit key enzymes involved in plant growth has shown promise in controlling agricultural pests and diseases.
The environmental impact of 2-Methoxy-3,4-Dimethylbenzamide has also been studied to ensure its safe use in industrial applications. Research indicates that the compound undergoes rapid biodegradation under aerobic conditions, reducing its potential to accumulate in the environment.
In conclusion, 2-Methoxy-3,4-Dimethylbenzamide (CAS No: 1245532-35-7) is a versatile benzamide derivative with a wide range of applications across various industries. Its unique structure and properties make it an invaluable tool in modern organic chemistry research and development.
1245532-35-7 (2-Methoxy-3,4-dimethylbenzamide) Related Products
- 117156-31-7(tert-butyl (2S)-2-isocyanato-3-phenylpropanoate)
- 2137142-00-6(tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2172431-80-8(1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene)
- 205171-10-4(2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine)
- 1261567-41-2(3,6-Difluoro-2-hydroxybenzylamine)
- 1021423-90-4(TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole)
- 379239-63-1(N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide)
- 227327-40-4(N-(adamantan-1-yl)methyl-2-bromobenzamide)
- 2228860-90-8(2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol)




